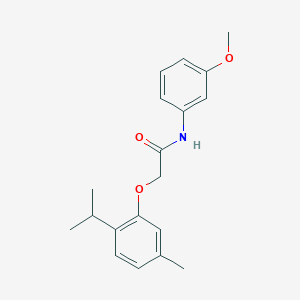

![molecular formula C17H13ClN2O2S B5609310 N-(4-Acetamidophenyl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B5609310.png)

N-(4-Acetamidophenyl)-3-chlorobenzo[b]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-Acetamidophenyl)-3-chlorobenzo[b]thiophene-2-carboxamide is a synthetic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzo[b]thiophene core, which is a fused ring system containing both benzene and thiophene rings, and functional groups such as acetamido and carboxamide.

Preparation Methods

The synthesis of N-(4-Acetamidophenyl)-3-chlorobenzo[b]thiophene-2-carboxamide typically involves the cyclization of precursor compounds. One common method includes the cyclization of ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide

Chemical Reactions Analysis

N-(4-Acetamidophenyl)-3-chlorobenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

Cyclization: The compound can participate in cyclization reactions to form new ring structures.

Scientific Research Applications

N-(4-Acetamidophenyl)-3-chlorobenzo[b]thiophene-2-carboxamide has several scientific research applications, including:

Antibacterial Activity: The compound has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antioxidant Properties: It exhibits antioxidant properties, which can be useful in preventing oxidative stress-related diseases.

STING Agonistic Activity: The compound has been evaluated for its ability to activate the STING (stimulator of interferon genes) pathway, which is important for immune responses.

Amyloid Beta Aggregation Modulation: It has been studied as a modulator of amyloid beta aggregation, which is relevant for Alzheimer’s disease research.

Mechanism of Action

The mechanism of action of N-(4-Acetamidophenyl)-3-chlorobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, as a STING agonist, the compound binds to the STING protein, triggering the IRF and NF-κB pathways. This leads to the production of type I interferons and proinflammatory cytokines, which prime the innate immune responses . Additionally, its ability to modulate amyloid beta aggregation involves interactions with the amyloid beta peptide, affecting its aggregation kinetics and fibrillogenesis .

Comparison with Similar Compounds

N-(4-Acetamidophenyl)-3-chlorobenzo[b]thiophene-2-carboxamide can be compared with other benzo[b]thiophene derivatives, such as:

N-phenylbenzo[b]thiophene-2-carboxamide: This compound also exhibits biological activities, including modulation of amyloid beta aggregation.

Benzo[b]thiophene-2-carboxamide derivatives: These derivatives have been studied for their STING-agonistic activity and other biological effects.

Properties

IUPAC Name |

N-(4-acetamidophenyl)-3-chloro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2S/c1-10(21)19-11-6-8-12(9-7-11)20-17(22)16-15(18)13-4-2-3-5-14(13)23-16/h2-9H,1H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKXAECWEHSRLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-phenyl-1,3-thiazol-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5609227.png)

![6-(2,5-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5609237.png)

![3-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5609253.png)

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5609256.png)

![3-[3-(4-ethylpiperazin-1-yl)propyl]-8-pyrazin-2-yl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5609263.png)

![4-[(1-isobutyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5609264.png)

![(2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5609273.png)

![[(E)-(9-ethylcarbazol-3-yl)methylideneamino]thiourea](/img/structure/B5609275.png)

![N,N-dimethyl-1-{4-methyl-5-[1-(4-methylquinolin-2-yl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5609282.png)

![2-(2,4-dichlorophenoxy)-N'-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B5609286.png)

![4-chloro-N-[2-(3-oxo-1H-isoindol-2-yl)ethyl]benzamide](/img/structure/B5609292.png)

![3-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide](/img/structure/B5609312.png)

![N-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B5609317.png)